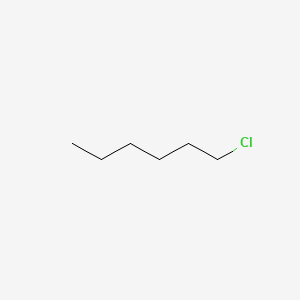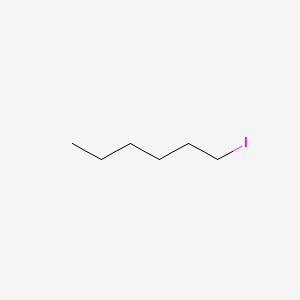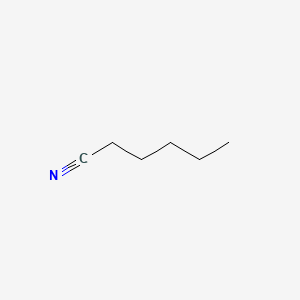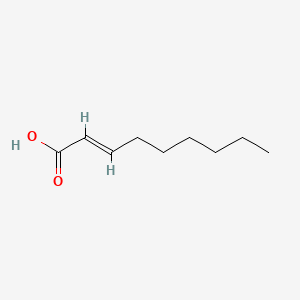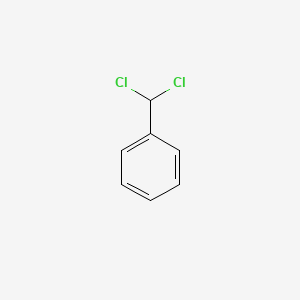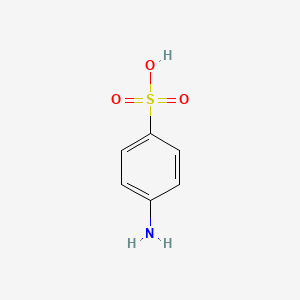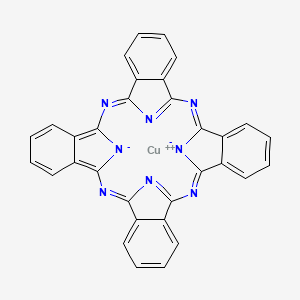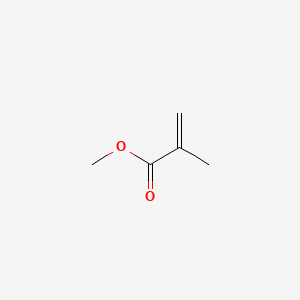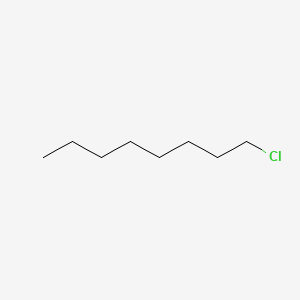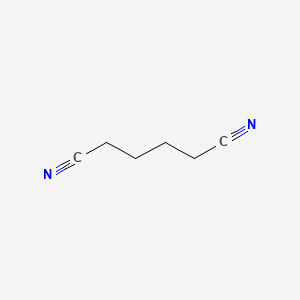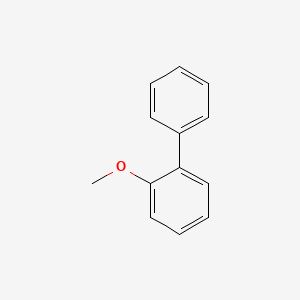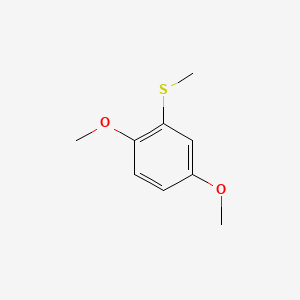
3-Phenylpropanal
Vue d'ensemble
Description
3-Phenylpropanal, also known as 3-Phenylpropionaldehyde, is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, one efficient synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol from commercially available this compound involves proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 20 bonds. There are 10 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
This compound has a density of 1.019 g/mL at 25 °C (lit.), a melting point of -42 °C, and a boiling point of 97-98 °C/12 mmHg (lit.) .Applications De Recherche Scientifique
Polymer Science : 3-Phenylpropanal was polymerized with Grignard reagent−(−)-sparteine complexes to create optically active polymers, indicating potential in creating materials with specific chiral properties (Choi, Yashima, & Okamoto, 1996).
Microbiology and Preservation : It was found that 3-Phenylpropan-1-ol, a related compound, exhibits inhibitory action against Pseudomonas aeruginosa, suggesting its potential as a preservative in pharmaceutical products (Richards & McBride, 1973).
Catalysis and Reaction Studies : Research involving the reaction of 3-phenylprop-2-en-1-ol with certain iridium complexes demonstrated the compound's reactivity, leading to various products through dehydrogenation, hydrogenolysis, and isomerization, highlighting its role in complex chemical reactions (Chin, Shin, & Kim, 1988).
Metabolic Engineering : A study focused on engineering Escherichia coli for the de novo production of 3-phenylpropanol, indicating its potential in sustainable and environmentally friendly manufacturing processes in the pharmaceutical and chemical industries (Liu et al., 2021).
Phenylpropanoids in Plants : Research on phenylpropanoids, a group of compounds including this compound, has shown that they play crucial physiological roles throughout the plant life cycle and have various pharmacological activities, suggesting their importance in both botanical and medical fields (Sharma et al., 2019).
Pharmacological Properties : A study on 3-(substituted phenyl)-2β-substituted tropanes, a category including this compound, indicated their potential in creating aids for tobacco cessation, showing the compound's relevance in developing therapeutic agents (Carroll et al., 2010).
Safety and Hazards
Mécanisme D'action
3-Phenylpropanal, also known as 3-Phenylpropionaldehyde, is a chemical compound with the formula C9H10O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
This compound is part of the phenylpropanoid family of compounds, which are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . .
Result of Action
Some sources suggest that long-term exposure to the compound may result in respiratory irritation
Analyse Biochimique
Molecular Mechanism
Its structure suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Phenylpropanal in laboratory settings. A study has shown that the compound can be prepared at a decagram scale, suggesting its stability for use in laboratory experiments .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. A study has reported the successful development of an artificial this compound pathway in E. coli, suggesting that the compound can be involved in specific metabolic reactions .
Subcellular Localization
A study has mentioned the subcellular localization of a protein involved in the preparation of phenylpropanal , suggesting that the compound might have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZTXZTJXYWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047610 | |
| Record name | 3-Phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |
| Record name | 3-Phenylpropionaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
97.00 to 98.00 °C. @ 12.00 mm Hg | |
| Record name | 3-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 3-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.008-1.018 | |
| Record name | 3-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-53-0, 1335-10-0 | |
| Record name | Benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
| Record name | 3-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Phenylpropanal?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.18 g/mol.
Q2: How can this compound be characterized spectroscopically?
A: this compound can be characterized using techniques like NMR and IR spectroscopy. For example, 2-14C-3-Phenylpropionaldehyde was utilized in a study involving photolytic decarbonylation, demonstrating the potential for isotopic labeling in mechanistic studies. []
Q3: What is known about the stability of this compound?
A: this compound can undergo degradation in the presence of certain enzymes. For instance, research has shown that enoate reductase can dehydrogenate this compound to trans-cinnamaldehyde in the presence of electron acceptors like oxygen. []
Q4: How can this compound be synthesized through catalytic hydrogenation?
A: this compound can be synthesized by the selective catalytic hydrogenation of cinnamaldehyde. Several studies highlight the use of different catalysts for this reaction, including Ni/SiO2 [], [(2S,4S)-BDPP]Pt(SnCl3)Cl [], and alumina supported bimetallic Pd-Pt and Pd-Rh catalysts [].
Q5: What factors influence the selectivity of cinnamaldehyde hydrogenation to this compound?
A: Factors like the type of catalyst, support material, metal loading, reaction temperature, and pressure significantly affect the selectivity of this compound formation. For example, researchers achieved a 97.57% selectivity for this compound by directly hydrogenating cinnamon oil using a modified Raney-Ni catalyst. [] Another study showed that Pd catalysts supported on structured carbon nanofibers achieved 98% selectivity for this compound at conversions below 56%, highlighting the influence of support material. []
Q6: How does syngas pressure impact the regioselectivity of this compound formation during styrene hydroformylation?
A: Research has demonstrated that regioselectivity can be influenced by adjusting the syngas pressure. For instance, using a rhodium catalyst with a BINOL-derived diphosphoramidite ligand, higher syngas pressures favored the branched aldehyde, while lower pressures favored this compound. []
Q7: Are there alternative synthetic routes to this compound besides cinnamaldehyde hydrogenation?
A: Yes, this compound can be synthesized from allylbenzene via an anti-Markovnikov oxidation using water-soluble palladium nanoparticles. This reaction occurs in neat water at room temperature and atmospheric pressure. [] Another method involves the reaction of thianthrene cation radical tetrafluoroborate with this compound, ultimately leading to the formation of α-ketols through a Lobry de Bruyn–van Ekenstein rearrangement. []
Q8: Is there any reported insecticidal activity associated with this compound?
A: While not directly studied, research on Cuminum cyminum L. essential oil, where this compound is a major component (34.2%), showed insecticidal activity against the larvae of Spodoptera littoralis. This suggests that this compound may contribute to the insecticidal properties of the oil. []
Q9: Has this compound been explored in the context of pest management?
A: Research has identified this compound as one of the seventeen electroantennogram-active compounds in the floral volatiles of Vigna unguiculata. This compound, along with five others, showed potential as an attractant for female legume pod borer moths (Maruca vitrata) in field trapping experiments, suggesting its potential application in pest management strategies. []
Q10: Can this compound be used as a starting material in organic synthesis?
A: Yes, this compound can be used as a building block in organic synthesis. For example, it has been employed in the synthesis of (±)-4-methoxydecanoic acid, a novel antifungal compound. The synthesis involved a Grignard reaction with heptanal, followed by a series of oxidation and methylation steps. []
Q11: Are there any stereoselective syntheses utilizing this compound as a starting material?
A: Yes, this compound was used as a starting material in the stereoselective synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a compound with potential therapeutic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



